2-Bromo-5-picoline-d3
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Overview
Description
2-Bromo-5-picoline-d3: is a deuterated derivative of 2-Bromo-5-picoline, a compound belonging to the class of bromopyridines. It is characterized by the presence of three deuterium atoms, which replace the hydrogen atoms in the methyl group attached to the pyridine ring. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-picoline-d3 is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
This compound interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP) . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The p38α MAP kinase pathway plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of this pathway by this compound can potentially modulate these cytokine-driven diseases .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol, methanol, and dichloromethane , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of p38α MAP kinase by this compound can potentially lead to the modulation of various cellular processes, including the release of pro-inflammatory cytokines . This could have therapeutic implications for cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by the solvent in which it is dissolved . Furthermore, it should be handled with care due to its flammable and irritant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-picoline-d3 typically involves the bromination of 5-picoline-d3. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring. The process involves the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-picoline-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents used in these reactions include organometallic compounds, amines, and thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of deuterated pyridine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include deuterated pyridine derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized derivatives such as deuterated pyridine N-oxides.
Reduction Reactions: Products include reduced deuterated pyridine derivatives.
Scientific Research Applications
2-Bromo-5-picoline-d3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used in biological studies to trace metabolic pathways and understand the behavior of deuterated compounds in biological systems.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics. The deuterium labeling helps in tracking the distribution and breakdown of drugs in the body.
Industry: this compound is used in the production of labeled intermediates for the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
2-Bromo-5-picoline: The non-deuterated version of 2-Bromo-5-picoline-d3, used in similar applications but without the benefits of isotopic labeling.
2-Chloro-5-picoline: A chlorinated derivative of 5-picoline, used in various chemical reactions and studies.
2-Fluoro-5-picoline: A fluorinated derivative of 5-picoline, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for detailed studies using techniques such as NMR spectroscopy and mass spectrometry. Additionally, the isotopic labeling can influence the compound’s behavior in chemical and biological systems, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2-bromo-5-(trideuteriomethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNJQQNBJQUKME-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.